N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN3OS/c19-15-7-2-1-6-14(15)17(23)20-13-5-3-4-12(10-13)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDRHVNGZCUQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom or other substituents.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Target Enzyme
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide primarily targets the SIRT1 enzyme , which plays a crucial role in cellular processes such as apoptosis and inflammation.
Mode of Action
This compound acts as a SIRT1 activator , influencing various biochemical pathways through the deacetylation of proteins involved in cell survival and proliferation. Research indicates that activation of SIRT1 can lead to significant molecular effects, including antitumor activity against various cancer cell lines.
Anticancer Activity
Research has demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines:
| Cancer Type | Cell Lines Tested | Activity Observed |
|---|---|---|
| Ovarian Cancer | OVCAR-3 | Significant inhibition |
| Colon Cancer | HCT-15 | Significant inhibition |
| Renal Cancer | CAKI-1, UO-31 | Significant inhibition |
| Leukemia | CCRF-CEM, SR | Significant inhibition |
Cellular Effects
The compound has shown broad-spectrum antiproliferative activity against various cell lines. The mechanism likely involves binding interactions with biomolecules or enzyme inhibition, similar to other imidazo[2,1-b]thiazole derivatives.
Molecular Mechanism
This compound may exert its effects through:
- Enzyme Inhibition/Activation : Interacting with SIRT1 and potentially other enzymes.
- Gene Expression Modulation : Influencing the expression of genes associated with cancer progression and survival.
Pharmacokinetics
Thiazole derivatives have been noted for their diverse biological properties. The pharmacokinetic profile of this compound is expected to reflect the characteristics typical of thiazole compounds, including absorption, distribution, metabolism, and excretion parameters that are conducive to therapeutic use.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical settings:
- Antitumor Activity in Leukemia Models : The compound demonstrated significant inhibitory effects on leukemia cell lines (SR and HL-60), suggesting its potential as a therapeutic agent in hematological malignancies.
- Prostate Cancer Studies : In vitro studies indicated that treatment with this compound led to reduced viability in DU-145 prostate cancer cells.
- Broader Anticancer Applications : Additional studies are ongoing to evaluate its effectiveness against other cancer types and to elucidate the detailed mechanisms behind its anticancer properties.
Wirkmechanismus
The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or signaling pathways that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of kinases or other regulatory proteins .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Sirtuin-Targeting Derivatives
SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
- Structure: Replaces the 2-iodobenzamide with a quinoxaline-2-carboxamide and adds a piperazine-methyl group.
- Activity : Potent SIRT1 agonist, enhancing deacetylase activity and promoting metabolic benefits in preclinical models .
- Key Difference : The piperazine moiety in SRT1720 improves solubility and cellular permeability compared to the iodine-substituted target compound, but the latter’s halogen may offer stronger target binding .
T9999 (N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide)
Table 1: Sirtuin-Targeting Analogs
Antiviral and Cytotoxic Derivatives
Coumarin-Imidazo[2,1-b]thiazole Hybrids (e.g., Compound 2b)
- Structure : Integrates a coumarin ring instead of benzamide.
- Activity : Inhibits parvovirus B19 replication in erythroid progenitor cells (EPCs), with IC50 values <10 μM. Activity is sensitive to structural changes (e.g., Z/E isomerism) .
- Comparison : Unlike the target compound, these derivatives lack sirtuin activity but demonstrate antiviral specificity, emphasizing the role of the coumarin moiety .
Thiadiazole Derivatives (e.g., 2-Bromo-N-{3-[2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl]phenyl}acrylamide)
- Structure : Replaces imidazo-thiazole with imidazo-thiadiazole and adds acrylamide groups.
- Activity: Cytotoxic against cancer cell lines via apoptosis induction, with EC50 values in the nanomolar range .
Table 2: Antiviral and Cytotoxic Analogs
Structural and Pharmacokinetic Considerations
Biologische Aktivität
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antiviral properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[2,1-b]thiazole moiety fused with a phenyl ring and an iodobenzamide group. Its IUPAC name is N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-iodobenzamide. The molecular formula is , and it has a molecular weight of 423.28 g/mol.
This compound primarily acts as a SIRT1 activator . SIRT1 (Sirtuin 1) is known for its role in deacetylating proteins that regulate various cellular processes such as apoptosis, cell survival, and inflammation. By activating SIRT1, this compound may influence several biochemical pathways critical for cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Significant findings include:
- Cell Lines Tested :
- Ovarian cancer (OVCAR-3)
- Colon cancer (HCT-15)
- Renal cancer (CAKI-1 and UO-31)
- Leukemia (CCRF-CEM and SR)
The compound demonstrated potent activity against these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Antiviral Activity
In addition to its anticancer properties, the compound has shown antiviral activity against Parvovirus B19. Studies revealed that certain derivatives of imidazo[2,1-b]thiazole exhibited inhibitory effects on viral replication and cell viability in relevant cellular systems . The mechanism appears sensitive to structural variations within the compound.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Variations in substituents on the imidazo[2,1-b]thiazole moiety have been linked to differences in potency against various biological targets. For instance:
| Compound | Structure | Inhibition Constant (µM) |
|---|---|---|
| 9ae | R = 4-OCH₃ | 57.7 |
| 9bb | R = 4-CH₃ | 76.4 |
| 9ca | R = 4-Cl | 79.9 |
| 9cc | R = H | 57.8 |
These results indicate that the presence of specific functional groups can enhance or diminish the compound's inhibitory effects on target enzymes .
Study on Carbonic Anhydrase Inhibition
A notable study evaluated the inhibition of carbonic anhydrase (CA) isoforms by derivatives related to imidazo[2,1-b]thiazole compounds. The results showed selective inhibition of hCA II over other isoforms (hCA I, IX, XII), with inhibition constants ranging from 57.7 µM to 98.2 µM for the most potent compounds . This selectivity suggests potential applications in targeting specific pathways involved in tumor growth.
Evaluation of Antiviral Properties
Another study focused on the antiviral efficacy of synthesized derivatives against Parvovirus B19. The results indicated that certain structural modifications could significantly enhance antiviral activity while maintaining low cytotoxicity in host cells . This highlights the importance of SAR in developing effective antiviral agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
